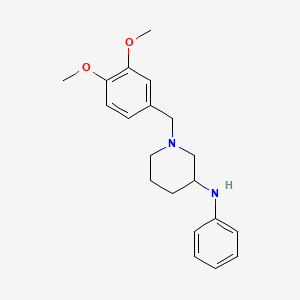
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various neurological disorders. It was originally developed as an antihistamine, but its ability to interact with a variety of cellular targets has led to investigations of its potential use in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.
作用机制
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine is not fully understood, but it is thought to interact with a variety of cellular targets, including histamine receptors, NMDA receptors, and mitochondrial membranes. It has been shown to modulate calcium signaling, reduce oxidative stress, and improve mitochondrial function in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from damage. It has also been shown to improve mitochondrial function and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine in lab experiments is its ability to interact with a variety of cellular targets, which makes it a potentially useful tool for studying complex biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects in humans have been mixed, which raises questions about its potential therapeutic value.
未来方向
There are several areas of future research that could help to clarify the potential therapeutic value of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new targets for drug development. Another area of focus could be on developing more effective delivery methods, such as nanoparticles or liposomes, to improve its bioavailability and reduce potential side effects. Additionally, further clinical trials in humans could help to determine its safety and efficacy in treating neurodegenerative diseases.
合成方法
The synthesis of 1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine involves a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and phenylpiperidine. The final product is obtained through a multi-step process that includes reduction, alkylation, and cyclization reactions. The purity and yield of the final product are critical for its use in scientific research.
科学研究应用
1-(3,4-dimethoxybenzyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. It has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress in animal models of these diseases. Clinical trials in humans have shown mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-11-10-16(13-20(19)24-2)14-22-12-6-9-18(15-22)21-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18,21H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYRPULOCDYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
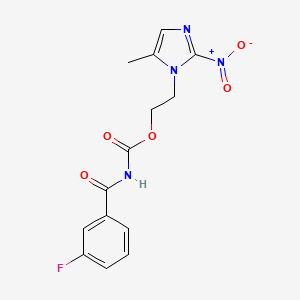
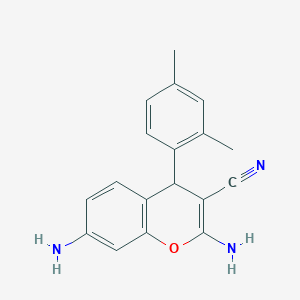
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
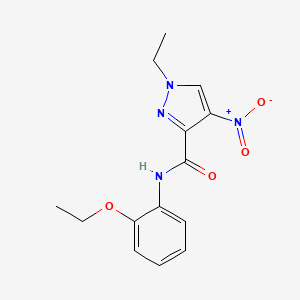
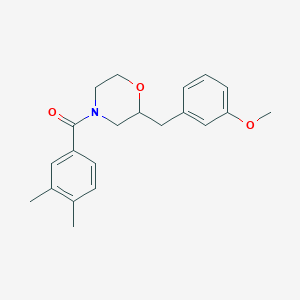
![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)